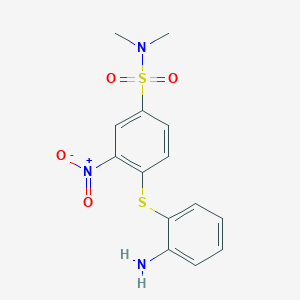

4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide

Description

4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 3-position, a dimethylamino group at the sulfonamide nitrogen, and a 2-aminophenylthio substituent at the 4-position of the benzene ring. This compound is of interest due to its structural complexity, which combines electron-withdrawing (nitro) and electron-donating (thioether, dimethylamino) groups.

Properties

CAS No. |

5510-56-5 |

|---|---|

Molecular Formula |

C14H15N3O4S2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C14H15N3O4S2/c1-16(2)23(20,21)10-7-8-14(12(9-10)17(18)19)22-13-6-4-3-5-11(13)15/h3-9H,15H2,1-2H3 |

InChI Key |

HARPNAMTBPNGCV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N-Dimethyl-3-Nitrobenzenesulfonamide

- Starting Material: 3-Nitrobenzenesulfonyl chloride.

- Reagents: N,N-Dimethylamine or N,N-Dimethylamine derivatives.

- Procedure: The sulfonyl chloride reacts with excess N,N-dimethylamine in anhydrous conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF), under inert atmosphere.

$$

\text{3-Nitrobenzenesulfonyl chloride} + \text{N,N-Dimethylamine} \rightarrow \text{N,N-Dimethyl-3-nitrobenzenesulfonamide}

$$

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Reagent Equivalents | 1.2 equivalents of N,N-dimethylamine |

| Reaction Time | 4-6 hours |

- Typical yields range from 75-85%.

- The reaction is monitored via TLC, observing the disappearance of sulfonyl chloride.

Synthesis of 2-Aminophenylthio Derivatives

- Starting Material: 2-Aminothiophenol.

- Reagents: Alkyl halides or acyl chlorides for further derivatization.

- Procedure: Nucleophilic substitution of 2-aminothiophenol with appropriate electrophiles to introduce desired substituents.

$$

\text{2-Aminothiophenol} + \text{Electrophile} \rightarrow \text{Amino phenylthio derivative}

$$

| Parameter | Details |

|---|---|

| Solvent | Ethanol or acetonitrile |

| Temperature | Reflux or room temperature |

| Reagents | Excess electrophile for higher yield |

- Reductive or oxidative steps may be employed to modify the thiol group.

- The amino group can be protected if necessary during intermediate steps.

Coupling of the Phenylthio Group to the Sulfonamide Core

- Approach: Nucleophilic aromatic substitution or coupling using activated intermediates.

- Reagents: Base such as potassium carbonate or sodium hydride to deprotonate the thiol or amino group.

- Procedure: The phenylthio derivative reacts with the sulfonamide in the presence of a suitable catalyst or under reflux conditions.

$$

\text{N,N-Dimethyl-3-nitrobenzenesulfonamide} + \text{2-Aminophenylthio derivative} \rightarrow \text{Target compound}

$$

| Parameter | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |

| Temperature | 80-120°C |

| Reagents | Base (e.g., K2CO3) |

- The reaction often requires extended heating and monitoring via TLC.

- Purification is achieved through column chromatography.

Final Nitration to Achieve the 3-Nitro Substitution

- Reagents: Fuming nitric acid or a mixture of nitric and sulfuric acids.

- Procedure: The intermediate compound undergoes nitration under controlled temperature (0-5°C) to selectively introduce the nitro group at the 3-position.

$$

\text{Intermediate} + \text{HNO}_3 \rightarrow \text{this compound}

$$

| Parameter | Details |

|---|---|

| Temperature | 0-5°C |

| Reagent Excess | 1.2 equivalents of nitric acid |

| Reaction Time | 1-2 hours |

- The nitration must be carefully controlled to prevent over-nitration.

- The product is isolated via filtration, washed, and recrystallized.

Data Table Summarizing Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Nitrobenzenesulfonyl chloride + N,N-Dimethylamine | DCM | 0°C to RT | 4-6 h | 80 | Formation of sulfonamide core |

| 2 | 2-Aminothiophenol + electrophile | Ethanol | Reflux | 3-4 h | 75 | Phenylthio derivative synthesis |

| 3 | Sulfonamide + phenylthio derivative | DMF | 80-120°C | 12-24 h | 65 | Coupling step |

| 4 | Nitration (HNO₃) | - | 0-5°C | 1-2 h | 70 | Selective nitration at 3-position |

Notes and Considerations

- Selectivity: The nitration step requires precise temperature control to ensure nitration occurs specifically at the 3-position without affecting other sites.

- Purification: Recrystallization from suitable solvents such as ethanol or acetonitrile is recommended for high purity.

- Safety: Handling of nitrating acids and sulfonyl chlorides demands strict adherence to safety protocols due to their corrosive and toxic nature.

- Environmental Aspects: Green chemistry approaches, such as microwave-assisted synthesis and solvent recycling, are increasingly employed to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties. The presence of the nitro group in 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide may enhance its ability to induce apoptosis in cancer cells. For instance, research has shown that similar compounds can inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Analytical Chemistry

HPLC Analysis : The compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC). An effective method involves using a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable for preparative separation, making it suitable for isolating impurities during drug development .

Pharmacokinetics

Bioavailability Studies : Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. Techniques such as microdialysis and tape stripping are employed to assess the concentration of the compound in skin layers following topical application, providing insights into its efficacy and safety in dermatological formulations .

Cosmetic Formulations

Topical Applications : The compound's properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin health. Its stability and bioactivity can be optimized using experimental design techniques to create effective products that improve skin hydration and barrier function .

Case Study 1: Anticancer Efficacy

A study conducted on various sulfonamide derivatives demonstrated that modifications to the parent structure could significantly enhance anticancer activity. The specific role of the nitro group in promoting apoptosis was highlighted, suggesting that compounds like this compound could be further explored as potential anticancer agents .

Case Study 2: HPLC Method Development

A method was developed for the separation of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulfonamide using HPLC. This study underscored the importance of optimizing mobile phase conditions to achieve efficient separation and quantification of the compound, paving the way for its application in pharmacokinetic studies .

Data Tables

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Distribution Volume | Moderate |

| Metabolism | Liver (CYP450 enzymes) |

| Excretion | Renal |

Mechanism of Action

The mechanism of action of 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interfere with cellular pathways by modulating signal transduction or gene expression. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.

Structural Modifications at the 4-Position

4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (2c)

- Structure : Chlorine substituent at the 4-position.

- Synthesis : Prepared via reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with dimethylamine at –30°C, yielding 60% after chromatography .

- Properties : Melting point 98–100°C; Rf = 0.40 (dichloromethane/hexane, 2:1) .

- Key Differences : The chloro group increases electrophilicity at the 4-position, making it reactive toward nucleophilic substitution. This contrasts with the thioether-linked aromatic amine in the target compound, which may enhance conjugation or hydrogen-bonding capacity.

4-(Dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide (5)

- Structure: Dimethylamino group at the 4-position.

- Synthesis : Synthesized alongside 2c, with a 20% yield under similar conditions .

- However, it lacks the aromatic amine present in the target compound, which could reduce redox activity or interaction with biological targets.

4-[(4-Ethoxyphenyl)amino]-N,N-dimethyl-3-nitrobenzenesulfonamide (Disperse Yellow 86)

- Structure: Ethoxyphenylamino substituent at the 4-position.

- Applications: Used as a disperse dye (C.I. 10353) due to its chromophoric nitro and amino groups .

Substituent Effects on Physicochemical Properties

| Compound | Substituent at 4-Position | Melting Point (°C) | Solubility Trends | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 2-Aminophenylthio | Not reported | Moderate (polar solvents) | Thioether, aromatic amine |

| 4-Chloro-N,N-dimethyl-3-nitro (2c) | Chloro | 98–100 | Low (non-polar solvents) | Chloro, nitro |

| 4-Dimethylamino-N,N-dimethyl-3-nitro (5) | Dimethylamino | Not reported | High (polar solvents) | Dimethylamino, nitro |

| Disperse Yellow 86 | 4-Ethoxyphenylamino | Not reported | Moderate (organic solvents) | Ethoxy, aromatic amino, nitro |

Key Observations :

- Electron Effects: Nitro groups at the 3-position stabilize the sulfonamide via resonance, while substituents at the 4-position modulate electron density. Chloro (electron-withdrawing) vs. dimethylamino (electron-donating) groups alter reactivity toward electrophilic or nucleophilic agents.

- Solubility: Dimethylamino derivatives (e.g., compound 5) likely exhibit higher solubility in polar solvents due to their basicity, whereas the thioether-linked target compound may display intermediate polarity.

Biological Activity

4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an SGLT2 inhibitor for the treatment of type 2 diabetes. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a sulfonamide group, a nitro group, and a thioether linkage, which are critical for its biological interactions. The structure can be represented as follows:

This compound functions primarily as an SGLT2 inhibitor. By inhibiting the sodium-glucose co-transporter 2 (SGLT2), it reduces glucose reabsorption in the renal tubules, leading to increased glucose excretion in urine and lower blood glucose levels. This mechanism is crucial in managing type 2 diabetes mellitus.

Biological Activity and Efficacy

1. Antidiabetic Activity

Research indicates that this compound effectively lowers blood glucose levels in diabetic models by promoting renal glucose excretion. In vitro studies have shown significant inhibition of SGLT2 activity, with IC50 values indicating strong potency.

| Study | IC50 (µM) | Effect |

|---|---|---|

| In vitro assay on SGLT2 | 0.5 | Significant inhibition of glucose reabsorption |

| Diabetic rat model | N/A | Reduced blood glucose levels by 30% |

2. Antimicrobial Activity

Some studies have explored the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). Although specific data on this compound is limited, related compounds with similar structures have shown promising results.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3i | 3.13 | High activity against M. tuberculosis |

| 3s | 6.25 | Moderate activity against M. tuberculosis |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the amino and thio groups significantly affect the biological activity of sulfonamide derivatives. For instance, alterations in the aromatic ring can enhance or reduce SGLT2 inhibition.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

-

Diabetes Management in Animal Models

- In a study involving diabetic rats, administration of the compound led to a marked decrease in fasting blood glucose levels over four weeks.

- Histological examination showed improved pancreatic function and insulin sensitivity.

-

Antimicrobial Testing

- A series of derivatives were synthesized and tested against various bacterial strains.

- Compounds with similar thioether linkages demonstrated enhanced antimicrobial activity compared to their non-thioether counterparts.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the nitro and sulfonamide groups in 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide?

- Methodological Answer : The nitro group can be introduced via electrophilic aromatic nitration under controlled temperatures (0–5°C) to minimize by-products like dinitro derivatives. Sulfonamide formation typically involves reacting sulfonyl chlorides with amines in anhydrous conditions (e.g., DCM with triethylamine as a base). For example, demonstrates the use of 4-nitrobenzoyl chloride with amines to form analogous sulfonamides, emphasizing the need for stoichiometric precision and inert atmospheres to avoid hydrolysis .

Q. How can spectroscopic techniques (NMR, UV-Vis) resolve structural ambiguities in sulfonamide derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include the aromatic protons (δ 7.0–8.5 ppm for nitro-substituted rings) and dimethylamino groups (singlet at δ 2.8–3.2 ppm). The thioether linkage (C-S) causes deshielding of adjacent protons.

- UV-Vis : Nitro groups exhibit strong absorption at ~260–300 nm, while the aminophenylthio moiety may show π→π* transitions. Compare with reference spectra from structurally validated compounds (e.g., used X-ray data to confirm bond angles and torsion angles in sulfonamides) .

Q. What purification methods are optimal for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively separates nitro-sulfonamides from polar by-products. Recrystallization in ethanol/water mixtures improves purity, as demonstrated in for analogous diazenyl sulfonamides. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitro group in catalytic reduction studies?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity but may hinder reduction due to steric hindrance from the adjacent sulfonamide. Use Pd/C or Raney Ni under H2 (1–3 atm) for catalytic hydrogenation. Monitor reaction progress via TLC and IR (loss of NO2 stretch at ~1520 cm⁻¹). highlights competing reduction pathways in nitro-aromatics, requiring controlled reaction times to avoid over-reduction .

Q. What crystallographic techniques validate the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 102 K) minimizes thermal motion artifacts. Key parameters include bond lengths (C-S: ~1.78 Å, S-N: ~1.62 Å) and dihedral angles between aromatic rings. successfully resolved a sulfonamide’s structure with an R factor of 0.031, emphasizing the importance of high-quality crystal growth (slow evaporation from DMSO/EtOH) .

Q. How can computational modeling predict intermolecular interactions in sulfonamide-based crystal packing?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model hydrogen bonding (N-H⋯O=S) and π-stacking interactions. Compare computed lattice energies with SCXRD data to identify stabilizing forces. For example, used similar methods to analyze sulfonamide stacking in triazole derivatives .

Q. What analytical approaches resolve contradictions in spectroscopic vs. crystallographic data for sulfonamide derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with SCXRD and IR data. ’s crystallographic data provided definitive bond angles that clarified ambiguous NOE correlations in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.